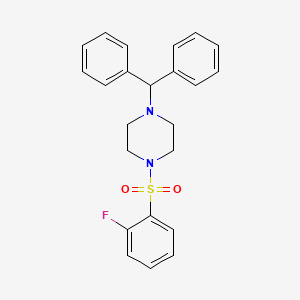

![molecular formula C22H16ClN3O3S B2516176 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 896684-19-8](/img/structure/B2516176.png)

4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

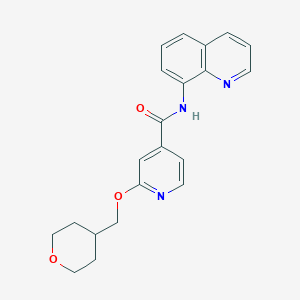

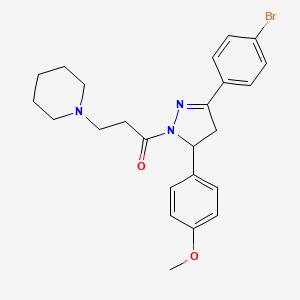

The compound "4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[e][1,2,4]thiadiazine moiety, which is a fused heterocyclic system that can be associated with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, an improved synthetic method for 4-chlorocoumarin-3-sulfonyl chloride has been developed, which is a key intermediate for the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides, compounds with potential anticancer and anti-HIV activities . These compounds are synthesized through reactions with bidentate nucleophiles such as 2-aminopyridines and 2-aminothiazoles, which proceed rapidly at room temperature but result in products that are challenging to purify due to their insolubility in common organic solvents .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple fused rings and functional groups. The presence of a 1,2,4-thiadiazine ring is notable, as similar structures have been prepared in other contexts, such as the synthesis of 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione . This compound was obtained by oxidation and further chemical transformations, indicating the potential for diverse reactivity and structural modifications within this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be quite varied. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involves multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and diazotisation to yield a series of formazans with antimicrobial activity . This demonstrates the potential for complex chemical transformations involving thiadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile" can be inferred from related compounds. For instance, the fused heterocycles mentioned in the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides are described as yellowish precipitates that are insoluble in common organic solvents . This suggests that the compound of interest may also exhibit low solubility in organic solvents, which could affect its purification and handling. Additionally, the related heterocycles are reported to be unstable and prone to decomposition, which could be a consideration for the stability of the compound .

Scientific Research Applications

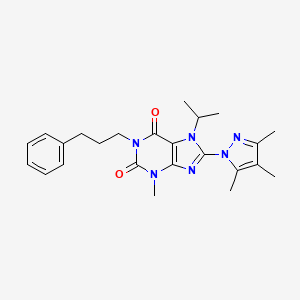

Synthesis and Biological Evaluation

- Some derivatives of this compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. For instance, compound 5l showed significant activity in this series (Kaur, Kumar, Chaudhary, & Kumar, 2012).

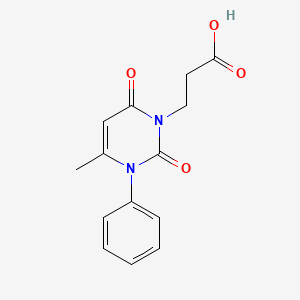

Antimicrobial Agents

- Derivatives of the compound have been synthesized for antimicrobial purposes. For example, certain formazans derived from a Mannich base of a similar compound showed moderate activity against pathogenic bacterial strains (Sah, Bidawat, Seth, & Gharu, 2014).

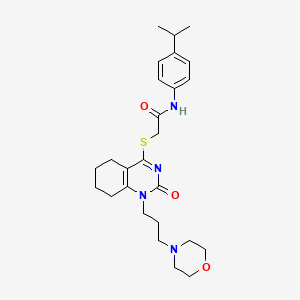

Structural Analysis

- The crystal structure of a related compound was analyzed, revealing its conformation and intermolecular interactions. This information is crucial for understanding the compound's properties and potential applications (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Nematocidal Activity

- Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, structurally similar to the mentioned compound, have shown promising nematocidal activities. This suggests potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Antioxidant Activity

- Certain derivatives have been prepared and evaluated for their antioxidant activity. Some compounds showed significant activity compared to standard drugs like ascorbic acid (Gopi, Sastry, & Dhanaraju, 2016).

Antitumor Activity

- A derivative was investigated for its potential antitumor activity against U937 cancer cells, indicating its potential in cancer research (Bera et al., 2021).

properties

IUPAC Name |

4-[[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3S/c1-15-6-11-18(23)12-20(15)26-22(27)25(14-17-9-7-16(13-24)8-10-17)19-4-2-3-5-21(19)30(26,28)29/h2-12H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZDSGQMGKYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)